molecular formula C11H13NO4 B15305174 4-Butyl-3-nitrobenzoic acid

4-Butyl-3-nitrobenzoic acid

Cat. No.: B15305174
M. Wt: 223.22 g/mol
InChI Key: KWLJDYLRBBSILI-UHFFFAOYSA-N
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Description

4-Butyl-3-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids It is characterized by a butyl group attached to the fourth carbon of the benzene ring and a nitro group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butyl-3-nitrobenzoic acid can be synthesized through a multi-step process involving nitration and subsequent functional group transformations. One common method involves the nitration of 4-butylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes followed by purification steps such as recrystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-Butyl-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 4-Carboxy-3-nitrobenzoic acid.

Scientific Research Applications

4-Butyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-butyl-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butyl group can influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Uniqueness: 4-Butyl-3-nitrobenzoic acid is unique due to the presence of both the butyl and nitro groups, which confer distinct chemical and physical properties.

Biological Activity

4-Butyl-3-nitrobenzoic acid (BNBA) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological activity of BNBA, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a nitro group (NO2-NO_2) and a butyl group (C4H9-C_4H_9) attached to a benzoic acid framework. The presence of both electron-withdrawing (nitro) and electron-donating (butyl) groups contributes to its unique reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogenic microorganisms. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeTarget MicroorganismMinimum Inhibitory Concentration (MIC)
BNBA-1Staphylococcus aureus32 µg/mL
BNBA-2Escherichia coli64 µg/mL
BNBA-3Candida albicans16 µg/mL

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, BNBA has shown potential anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study: In Vivo Assessment of Anti-inflammatory Activity
A study involving the administration of BNBA in a rat model of induced inflammation showed a significant reduction in paw edema compared to the control group. The results indicated that BNBA could modulate inflammatory responses effectively.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The steric hindrance provided by the butyl group influences the compound’s reactivity and selectivity in chemical reactions.

Key Mechanisms Identified:

  • Inhibition of Cell Wall Synthesis: Similar to β-lactam antibiotics, BNBA disrupts cell wall construction in bacteria.
  • Cytokine Modulation: It inhibits the signaling pathways involved in inflammation, reducing cytokine release.

Research Findings

Recent studies have focused on the synthesis of novel derivatives of BNBA with enhanced biological activity. For instance, modifications to the nitro group or the introduction of additional functional groups have been explored to improve potency against resistant strains of bacteria.

Table 2: Summary of Recent Research Findings on BNBA Derivatives

Study ReferenceModification MadeResulting Activity
Nitro group modificationIncreased antibacterial potency against MRSA
Addition of halogen substituentsEnhanced anti-inflammatory effects
Structural analog synthesisBroader spectrum of antimicrobial activity

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-butyl-3-nitrobenzoic acid

InChI

InChI=1S/C11H13NO4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

KWLJDYLRBBSILI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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